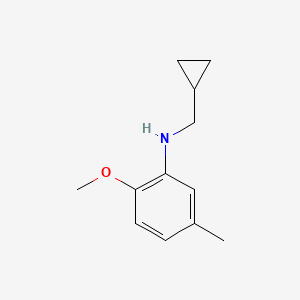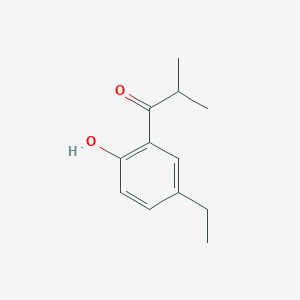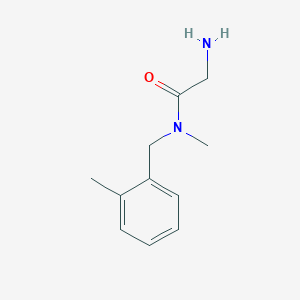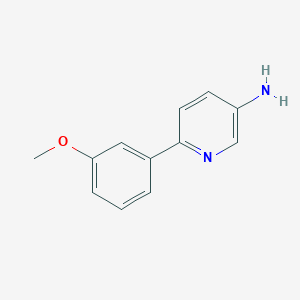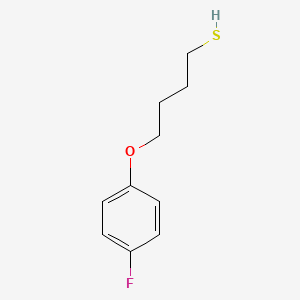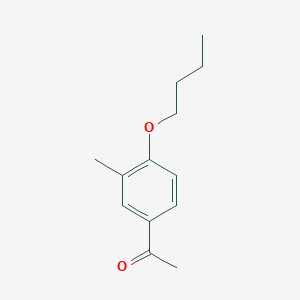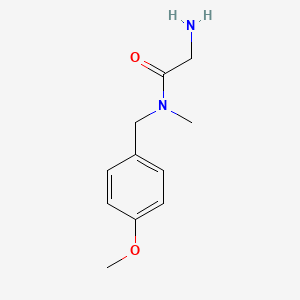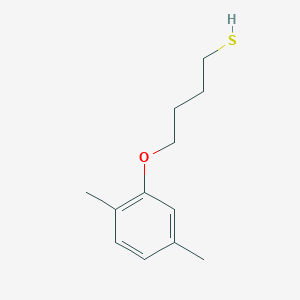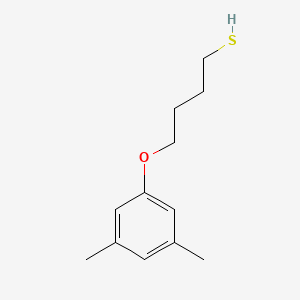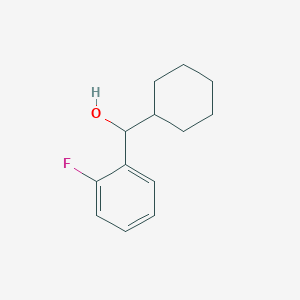
Cyclohexyl(2-fluorophenyl)methanol
Descripción general
Descripción
Cyclohexyl(2-fluorophenyl)methanol is a useful research compound. Its molecular formula is C13H17FO and its molecular weight is 208.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexyl(2-fluorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl(2-fluorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Advancements
Cyclohexyl(2-fluorophenyl)methanol has been a subject of interest in the field of organic synthesis. Studies have explored various synthetic methods, such as palladium-catalyzed C-H halogenation, offering advantages in terms of reaction conditions, yields, selectivity, and chemical diversity (Sun, Sun, & Rao, 2014). Moreover, a review on its synthesis highlighted methods like sodium borohydride reduction and catalytic hydrogenation, emphasizing its utility in preparing drug intermediates and biodegradable detergents (Zhang Jin-sheng, 2006).
Catalytic Reactions
Cyclohexyl(2-fluorophenyl)methanol has also been used in zinc chloride catalyzed Ugi reactions for synthesizing N-cyclohexyl-2-(2-hydroxyphenylamino)acetamide derivatives, demonstrating high yields in these multi-component processes (Shaabani et al., 2012).
Biocatalysis
In biocatalysis, Lactobacillus paracasei BD101 has been used to reduce cyclohexyl(phenyl)methanone to its corresponding alcohol, yielding high enantioselectivity and conversion. This demonstrates its potential as a biocatalyst in asymmetric reduction (Şahin, Serencam, & Dertli, 2019).
Antisepsis Agents
Cyclohexyl(2-fluorophenyl)methanol has been implicated in the synthesis of optically active cyclohexene derivatives used as antisepsis agents. Efficient synthesis methods have been developed for these compounds, highlighting their medicinal potential (Yamada et al., 2006).
Forensic Applications
Interestingly, it also finds applications in forensic science. Synthesis, photoluminescence, and forensic applications of blue light emitting azomethine-zinc(II) complexes of bis(salicylidene)cyclohexyl-1,2-diamino based organic ligands, where cyclohexyl(2-fluorophenyl)methanol plays a role, have been explored (Srinivas et al., 2017).
Propiedades
IUPAC Name |
cyclohexyl-(2-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13,15H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASHLLGKVJYYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(2-fluorophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



